

2-Bromo-9,9-dibutyl-9H-fluorene NMR and mass spectrometry data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-9,9-dibutyl-9H-fluorene**

Cat. No.: **B1292014**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **2-Bromo-9,9-dibutyl-9H-fluorene**

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for **2-Bromo-9,9-dibutyl-9H-fluorene**. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. This document presents quantitative data in a structured format, details experimental protocols, and includes visualizations of key concepts and workflows.

Data Presentation

The following tables summarize the key NMR and mass spectrometry data for **2-Bromo-9,9-dibutyl-9H-fluorene**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.65 - 7.50	m	3H	Aromatic CH
7.40 - 7.25	m	4H	Aromatic CH
1.95	t, $J = 8.0$ Hz	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.15	sext, $J = 7.5$ Hz	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.70	t, $J = 7.3$ Hz	6H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.65 - 0.55	m	4H	N-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Data is for the closely related 2-Bromo-9,9-di-n-butylfluorene.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data

While specific ^{13}C NMR data for **2-Bromo-9,9-dibutyl-9H-fluorene** was not found in the provided search results, data for the parent fluorene molecule is available and can serve as a reference for the aromatic region.[\[2\]](#) For 2-Bromo-9,9-diphenylfluorene, the carbon attached to the butyl groups (C9) appears at 65.6 ppm.[\[3\]](#)

Table 3: Mass Spectrometry Data

m/z	Interpretation
M^+	Molecular ion peak corresponding to the mass of the compound with the ^{79}Br isotope.
M^{++2}	Molecular ion peak corresponding to the mass of the compound with the ^{81}Br isotope. The intensity is expected to be nearly equal to the M^+ peak. [4] [5]

Experimental Protocols

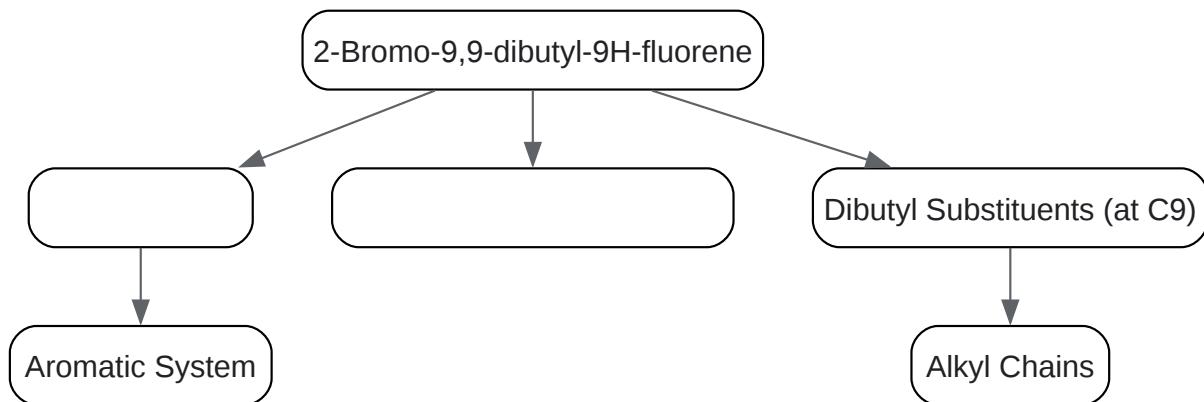
Detailed methodologies for the acquisition of NMR and mass spectrometry data are crucial for reproducibility and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of fluorene derivatives is as follows:

- **Sample Preparation:** A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), inside an NMR tube.
- **Data Acquisition:** The NMR spectra are collected using a high-resolution NMR spectrometer, such as a 600 MHz instrument.^[6] The data is acquired at a constant temperature, usually 25 °C.^[6]
- **Referencing:** Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).^[6]
- **Data Processing:** The acquired data is then processed, which includes Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)


The following outlines a general procedure for the mass spectrometric analysis of halogenated organic compounds:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after being vaporized.
- **Ionization:** The most common method for ionizing organic molecules is Electron Ionization (EI).^[7] In this process, the vaporized compound is bombarded with a beam of high-energy electrons, causing the loss of an electron to form a molecular ion (M^+).^[7]
- **Mass Analysis:** The resulting ions are then sorted and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.^[5]
- **Detection:** The separated ions are detected, and the results are displayed as a mass spectrum, which is a plot of ion intensity versus m/z .^[5] For compounds containing bromine, the presence of two isotopes (^{79}Br and ^{81}Br) in a nearly 1:1 ratio results in two molecular ion peaks (M^+ and M^{++2}) of almost equal intensity, separated by 2 m/z units.^[4]

Visualizations

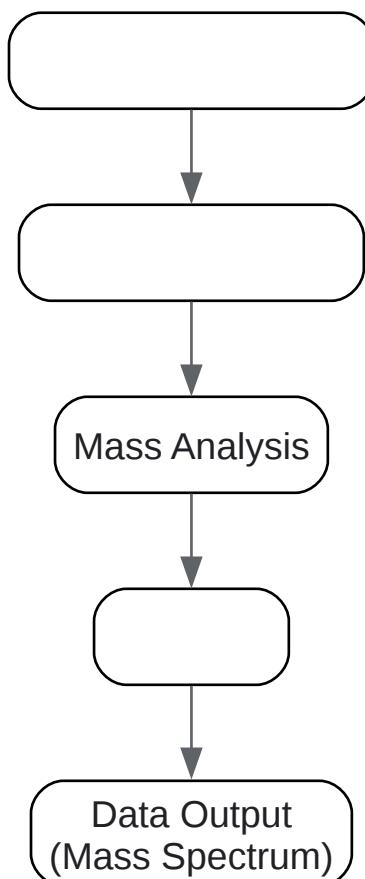
Logical Relationship of Structural Components

The following diagram illustrates the key structural components of **2-Bromo-9,9-dibutyl-9H-fluorene**.

[Click to download full resolution via product page](#)

Structural components of **2-Bromo-9,9-dibutyl-9H-fluorene**.

Experimental Workflow for NMR Analysis


The workflow for Nuclear Magnetic Resonance analysis is depicted below.

[Click to download full resolution via product page](#)

A generalized workflow for NMR analysis.

Experimental Workflow for Mass Spectrometry Analysis

The following diagram illustrates a typical workflow for mass spectrometry.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-9,9-di-n-butylfluoren(88223-35-2) 1H NMR spectrum [chemicalbook.com]
- 2. bmse000524 Fluorene at BMRB [bmrbi.org]
- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene _ Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Data for the synthesis and characterization of fluorene-containing β -diketonato ligands and their rhodium(I) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryconnected.com [chemistryconnected.com]
- To cite this document: BenchChem. [2-Bromo-9,9-dibutyl-9H-fluorene NMR and mass spectrometry data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292014#2-bromo-9-9-dibutyl-9h-fluorene-nmr-and-mass-spectrometry-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com